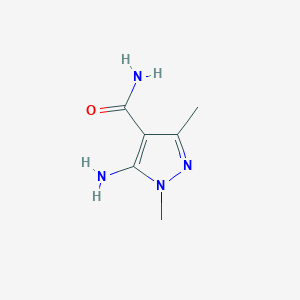

5-アミノ-1,3-ジメチル-1H-ピラゾール-4-カルボキサミド

概要

説明

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as ADMPC, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a biochemical reagent, a pharmaceutical intermediate, and a structural component of many biologically active compounds.

科学的研究の応用

医薬品

5-アミノ-1,3-ジメチル-1H-ピラゾール-4-カルボキサミドを含むピラゾール類は、医薬品を含む化学産業の様々な分野において汎用性の高い骨格として、特権的な地位を占めています . これらは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病剤など、様々な生物活性を持ちます .

農業

ピラゾール類は農業分野でも使用されています . これらの有望な特性のために、ピラゾール類は様々な農薬に含まれています .

誘導体の合成

5-アミノピラゾール類は、5-アミノ-1,3-ジメチル-1H-ピラゾール-4-カルボキサミドを含む、カルボキサミド誘導体に転換することができます . これらの誘導体は、様々な菌株に対して評価されており、コハク酸デヒドロゲナーゼ阻害剤として作用することがわかっています .

蛍光材料

ピラゾール誘導体は、蛍光性を有することが判明しています . そのため、オプトエレクトロニクスデバイス向けの新しい材料の開発に役立ちます .

有機合成における触媒

ピラゾール類は、有機合成において触媒として使用されてきました . それらは、不均一触媒系、リガンドフリー系、超音波およびマイクロ波支援反応を含む、様々な環境に優しい方法論に関与してきました

Safety and Hazards

作用機序

Target of Action

The primary target of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide interacts with its targets by acting as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound binds irreversibly to FGFR1 , demonstrating nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The aberrant activation of FGFRs is a key pathway affected by 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide . This compound, as a pan-FGFR covalent inhibitor, can suppress the proliferation of cancer cells by inhibiting the activation of FGFRs .

Result of Action

The representative compound of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates the molecular and cellular effects of the compound’s action.

生化学分析

Biochemical Properties

It has been found to exhibit nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . This suggests that it may interact with these enzymes and proteins, potentially influencing their function and activity .

Cellular Effects

In cellular studies, 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to strongly suppress the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been found to irreversibly bind to FGFR1 . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C

特性

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYHAGBWDDQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442982 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101080-17-5 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

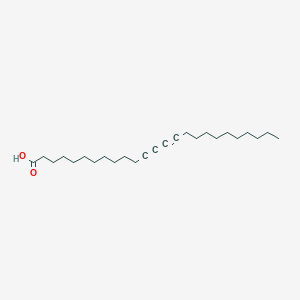

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

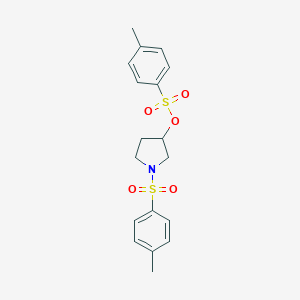

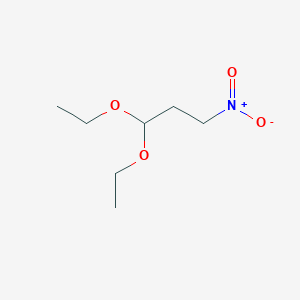

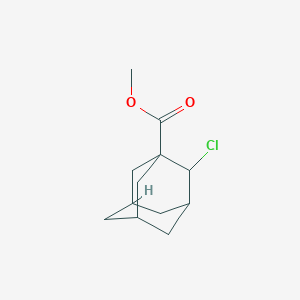

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)